

# Application Note: 2-Methoxyethylamine (2-MEA) in Organic Synthesis

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## Compound of Interest

Compound Name: (2-Aminoethyl)  
(methoxy)methylamine  
CAS No.: 132425-29-7  
Cat. No.: B2956453

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Subtitle: A Bifunctional Solubilizing Module for Kinase Inhibitors, Ligand Design, and Peptidomimetics.

## Executive Summary & Physicochemical Profile

2-Methoxyethylamine (CAS: 109-85-3) is a primary aliphatic amine distinguished by a pendant ether group.<sup>[1][2]</sup> In modern drug discovery, it serves as a "privileged fragment"—a structural motif used to modulate the physicochemical properties of lipophilic scaffolds without significantly increasing molecular weight.

Unlike simple alkyl amines, the methoxyethyl group provides a unique balance of lipophilicity (for membrane permeability) and hydrophilicity (via the ether oxygen H-bond acceptor). This duality makes it a critical reagent in the synthesis of kinase inhibitors, where it often replaces morpholine or piperazine tails to alter metabolic stability.

## Key Physicochemical Data

Property	Value	Synthetic Implication
Boiling Point	95°C	Allows for reflux in standard solvents (EtOH, MeCN) without rapid loss, but easily removed via evaporation.
Density	0.874 g/mL	Immiscible with heavy halogenated solvents during extraction if not protonated.
Basicity ( )	~9.5 (Conj. Acid)	Sufficiently nucleophilic for and acylation; requires base scavengers (TEA/DIPEA) in acid-generating reactions.
Functionality	N,O-Donor	Acts as a hemilabile bidentate ligand in organometallic catalysis.

## Application I: Heterocyclic Functionalization (Kinase Inhibitors)

Context: Many FDA-approved EGFR and VEGFR inhibitors (e.g., Quinazoline derivatives) utilize solubilizing tails to improve oral bioavailability. 2-MEA is frequently employed to introduce a hydrophilic "arm" onto the C-4 or C-6/7 positions of quinazoline, pyrimidine, or quinoline scaffolds via Nucleophilic Aromatic Substitution ( ).

### Mechanistic Insight

The reaction is driven by the nucleophilicity of the primary amine attacking an electron-deficient heterocycle (activated by a leaving group like Cl or F). The ether oxygen in 2-MEA can assist in the transition state via intramolecular H-bonding or stabilization, often accelerating the reaction compared to simple alkyl amines.

### Validated Protocol: on 4-Chloroquinazoline

Objective: Synthesis of N-(2-methoxyethyl)quinazolin-4-amine derivatives.

Reagents:

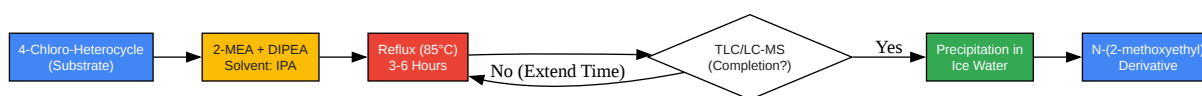
- Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
- Reagent: 2-Methoxyethylamine (1.2 – 1.5 eq)
- Base: Diisopropylethylamine (DIPEA) (2.0 eq)
- Solvent: Isopropyl Alcohol (IPA) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the chloro-quinazoline substrate in IPA (concentration ~0.2 M). Note: IPA is preferred over DMF for easier workup.
- Addition: Add 2.0 eq of DIPEA followed by dropwise addition of 1.2 eq of 2-Methoxyethylamine.
- Reaction: Fit the flask with a reflux condenser and heat to 80–85°C (reflux) under an inert atmosphere ( ) for 3–6 hours.
  - Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (high ) should disappear; the product is more polar (lower , stains positive with Ninhydrin/UV).
- Workup (Precipitation Method):
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into ice-cold water (5x reaction volume).
  - Stir vigorously for 15 minutes. The product usually precipitates as a white/off-white solid.

- Filter via Buchner funnel and wash with cold water and diethyl ether.
- Alternative Workup (Extraction): If no precipitate forms, evaporate IPA, redissolve residue in EtOAc, wash with saturated and Brine. Dry over

## Workflow Diagram (DOT)



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Caption: Figure 1. Standard workflow for installing 2-MEA onto heteroaromatic scaffolds via nucleophilic aromatic substitution.

## Application II: Hemilabile Ligand Synthesis (Schiff Bases)

Context: 2-MEA is a versatile building block for "soft" ligand design. Condensation with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) yields Schiff bases (imines) where the methoxy oxygen acts as a weakly coordinating (hemilabile) donor. This is crucial in catalysis (e.g., Ni/Pd catalyzed oligomerization) where the ligand must temporarily dissociate to open a coordination site for the substrate.

## Protocol: Condensation Synthesis of N,N,O-Tridentate Ligands

Objective: Synthesis of 2-((2-methoxyethylimino)methyl)phenol.

- Stoichiometry: 1:1 molar ratio of Salicylaldehyde to 2-Methoxyethylamine.
- Solvent: Absolute Ethanol (EtOH).[3]

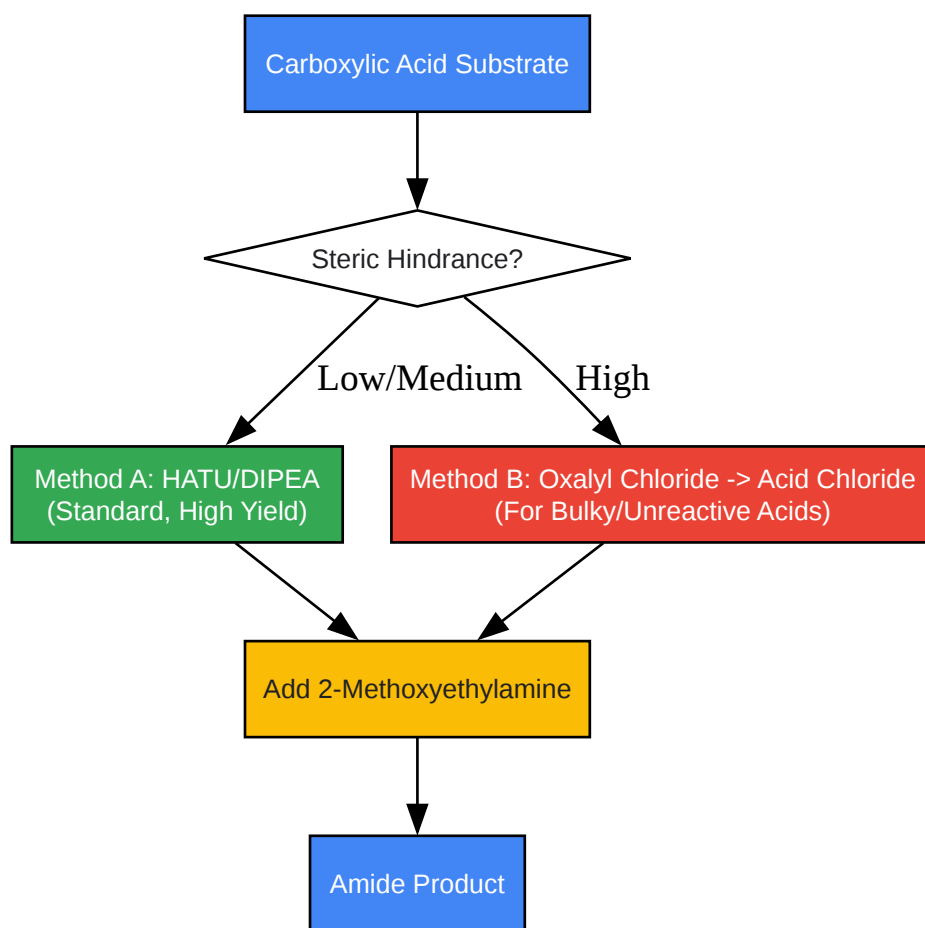
- Procedure:
  - Dissolve salicylaldehyde (10 mmol) in EtOH (20 mL).
  - Add 2-Methoxyethylamine (10 mmol) dropwise. Caution: Exothermic reaction.
  - Reflux for 2 hours.[4] The solution typically turns bright yellow (formation of azomethine bond).
- Isolation:
  - Evaporate solvent under reduced pressure.[4]
  - Recrystallize the resulting oil/solid from cold ethanol or hexane/ether mix.
- Characterization:
  - IR: Look for disappearance of Carbonyl ( ) stretch and appearance of Imine ( ) stretch at ~1630 .
  - NMR: Distinctive singlet for imine proton ( ) at ~8.5 ppm.

## Application III: Amide Coupling (Linker Chemistry)

Context: In PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), 2-MEA serves as a short, hydrophilic spacer. It mimics a single polyethylene glycol (PEG) unit (PEG-1) but terminates in a stable methyl ether, preventing unwanted polymerization or side reactions at the tail.

## Decision Matrix for Coupling Conditions

When coupling 2-MEA to carboxylic acids, the choice of reagent depends on the acid's steric hindrance.



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Caption: Figure 2. Selection logic for amide coupling protocols based on substrate sterics.

## Critical Safety & Handling (E-E-A-T)

Hazard Profile:

- Corrosivity: 2-MEA causes severe skin burns and eye damage (Category 1B).[5] It can penetrate clothing rapidly.
- Flammability: Flash point is low.[2] Vapors can travel to ignition sources.[6]

Mandatory Safety Controls:

- Fume Hood: All transfers must occur in a certified fume hood.

- PPE: Butyl rubber gloves are recommended over standard nitrile for prolonged exposure. Face shield is required during reflux setup.
- Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before cleanup.
- Storage: Store under inert gas (N<sub>2</sub> or Ar) if possible, as amines absorb moisture from air to form carbamates, which appear as white crusts on the bottle cap.

## References

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  - Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[7]
  - Source: PMC / Molecules (2021).
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- Amide Coupling Protocols
  - Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[8]
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- Schiff Base Ligand Synthesis
  - Title: 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes.[9][10]
  - Source: PMC / Heliyon (2022).
  - URL:[[Link](#)]

- Chemical Safety Data
  - Title: 2-Methoxyethylamine Safety Data Sheet (SDS).[1]
  - Source: Merck Millipore / Sigma-Aldrich.

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